molecular formula C5H9ClO2 B012496 2-(Chloromethyl)-3,5-dioxahex-1-ene CAS No. 105104-40-3

2-(Chloromethyl)-3,5-dioxahex-1-ene

Cat. No.: B012496
CAS No.: 105104-40-3
M. Wt: 136.58 g/mol
InChI Key: JKHPOPCIKQQRPU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3,5-dioxahex-1-ene is an organic compound that features a chloromethyl group attached to a dioxahexene structure

Scientific Research Applications

2-(Chloromethyl)-3,5-dioxahex-1-ene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins, through selective conjugation reactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3,5-dioxahex-1-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a chloromethylating agent with a dioxahexene precursor. The reaction is usually carried out in the presence of a catalyst, such as zinc chloride, under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3,5-dioxahex-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of corresponding alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3,5-dioxahex-1-ene involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4,5-dioxahex-1-ene: Similar structure but with different substitution patterns.

    2-(Bromomethyl)-3,5-dioxahex-1-ene: Similar reactivity but with a bromomethyl group instead of a chloromethyl group.

    2-(Hydroxymethyl)-3,5-dioxahex-1-ene: Contains a hydroxymethyl group, leading to different chemical properties.

Uniqueness

2-(Chloromethyl)-3,5-dioxahex-1-ene is unique due to its specific reactivity profile, particularly the presence of the chloromethyl group, which allows for selective modifications and transformations. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

3-chloro-2-(methoxymethoxy)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-5(3-6)8-4-7-2/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHPOPCIKQQRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC(=C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443309
Record name 2-(Chloromethyl)-3,5-dioxahex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105104-40-3
Record name 2-(Chloromethyl)-3,5-dioxahex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-3,5-dioxahex-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(Chloromethyl)-3,5-dioxahex-1-ene a valuable reagent in organic synthesis?

A1: this compound exhibits remarkable reactivity as an acetonylating reagent. [] This means it can introduce an acetonyl group (CH3COCH2-) into various molecules. This property stems from the presence of the chloromethyl group, which readily participates in nucleophilic substitution reactions.

Q2: What are some examples of how this compound has been utilized in chemical synthesis?

A2: Research highlights the versatility of this compound in reacting with diverse functional groups. It readily reacts with:

    Q3: How can this compound be used to create new surfactants?

    A3: Researchers have explored modifying this compound to synthesize novel acetal-type cleavable surfactants. [] The process involves replacing the methoxy group with a longer alkyloxy chain, introducing a hydrophilic component. By incorporating anionic, cationic, or non-ionic groups, various surfactant properties can be achieved. This approach holds promise for developing surfactants with tailored functionalities, potentially impacting fields like detergency and emulsion stabilization.

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